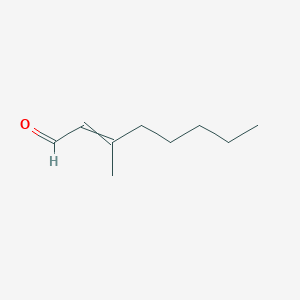

3-Methyloct-2-enal

Description

IUPAC Nomenclature Conventions for α,β-Unsaturated Aldehydes

The International Union of Pure and Applied Chemistry (IUPAC) designates α,β-unsaturated aldehydes as enals, requiring the parent chain to include both the aldehyde group and the conjugated double bond. For 3-methyloct-2-enal, the longest carbon chain containing the –CHO group is an eight-carbon octane derivative. The aldehyde carbon is assigned position 1, with the double bond spanning positions 2–3 and a methyl group at position 3. Thus, the systematic name This compound adheres to IUPAC rules by prioritizing the aldehyde’s position and specifying substituents relative to the double bond.

α,β-Unsaturated aldehydes follow specific suffix conventions: the terminal -e of the parent alkane is replaced with -al, and the double bond’s position is indicated before the suffix -enal. For cyclic analogues, the term carbaldehyde is appended to the ring name. In this compound, the absence of cyclization simplifies nomenclature, but the presence of branching introduces regiochemical specificity.

Comparative Analysis of Regional Naming Variations

While IUPAC nomenclature provides universal standards, historical and regional naming practices persist. For example, 3-methylbut-2-enal—a structural analogue of this compound—is alternately called prenal or senecialdehyde in biochemical contexts. These trivial names often derive from natural sources or functional roles rather than structural descriptors. However, for this compound, such variations are less documented, likely due to its limited natural occurrence and specialized applications. Regional differences may emphasize substituent positions differently, but the IUPAC name remains authoritative in technical literature.

Molecular Architecture and Stereochemical Considerations

Cis-Trans Isomerism in Octenal Derivatives

The double bond at position 2 in this compound permits cis-trans isomerism. In the trans ($$ E $$) configuration, the methyl group at position 3 and the aldehyde group at position 1 reside on opposite sides of the double bond, minimizing steric hindrance. Computational models predict the trans isomer to be thermodynamically favored due to reduced van der Waals repulsion between the methyl group and the aldehyde proton. Experimental data for analogous compounds, such as 3-methylbut-2-enal, support this preference, with the trans isomer dominating in equilibrium mixtures.

The stereochemical assignment of this compound is critical for understanding its reactivity. For instance, nucleophilic additions to the α,β-unsaturated system proceed via Michael addition or conjugate pathways, with stereoelectronic factors dictating regioselectivity. The trans configuration’s planarity enhances orbital overlap, facilitating electrophilic attacks at the β-carbon.

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) simulations reveal two primary conformers of this compound: a s-cis form, where the aldehyde oxygen is proximal to the double bond, and a s-trans form, where it is distal. The s-cis conformer exhibits a lower energy barrier due to stabilizing n→π* interactions between the carbonyl oxygen’s lone pairs and the π* orbital of the double bond. These interactions shorten the C=O bond length and increase the double bond’s electron density, as evidenced by infrared (IR) spectroscopy.

Rotational barriers about the C2–C3 bond are approximately 8–10 kcal/mol, suggesting moderate conformational flexibility. Molecular dynamics simulations further indicate that the alkyl chain’s gauche interactions influence the overall stability, with extended conformers dominating in the gas phase.

Spectroscopic Fingerprinting Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1\text{H} $$-NMR spectrum of this compound is characterized by distinct resonances:

- Aldehyde proton : A singlet at δ 9.48–9.52 ppm, deshielded by the electron-withdrawing carbonyl group.

- Double bond protons : Two doublets of doublets (δ 6.10–6.25 ppm and δ 5.80–5.95 ppm) with coupling constants $$ J = 15.6 \, \text{Hz} $$, indicative of trans coupling.

- Methyl groups : A triplet at δ 1.02–1.08 ppm for the terminal methyl (C8) and a singlet at δ 1.88–1.92 ppm for the C3 methyl substituent.

In $$ ^{13}\text{C} $$-NMR, the carbonyl carbon resonates at δ 194–198 ppm, while the double bond carbons appear at δ 125–130 ppm (C2) and δ 140–145 ppm (C3). The methyl carbon at C3 shows a signal near δ 22–25 ppm.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry of this compound produces a molecular ion peak at $$ m/z $$ 140.120 (calculated exact mass). Key fragmentation pathways include:

- Aldehyde loss : Cleavage of the C1–C2 bond yields $$ \text{C}8\text{H}{15}^+ $$ ($$ m/z $$ 111.117).

- McLafferty rearrangement : A γ-hydrogen transfer results in a neutral loss of $$ \text{C}4\text{H}8\text{O} $$ ($$ m/z $$ 84.057).

- α-Cleavage : Breakage adjacent to the carbonyl group generates $$ \text{C}7\text{H}{13}^+ $$ ($$ m/z $$ 97.101).

High-resolution mass spectrometry (HRMS) confirms these fragments, with isotopic patterns matching the compound’s elemental composition.

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3-methyloct-2-enal |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-9(2)7-8-10/h7-8H,3-6H2,1-2H3 |

InChI Key |

SZSUJIHXUCGMHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CC=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Reactivity

Physical and Chemical Properties

Key Observations :

- Ethyl 3-Methylbut-2-enoate shares the α,β-unsaturated system with this compound but differs in chain length (C5 vs. C8) and functional group (ester vs. aldehyde). Esters are generally less reactive toward nucleophiles than aldehydes .

- 3-Ethyl-2-methyl-2-heptanol diverges significantly due to its saturated tertiary alcohol structure, which reduces electrophilicity and increases steric bulk compared to aldehydes or esters .

Limitations of Available Evidence

The provided materials lack direct data on this compound, including synthesis routes, spectroscopic data, or application studies. Further experimental work would be required to validate these extrapolations.

Preparation Methods

Reaction Mechanism and Stereochemical Control

The synthesis begins with (R)-oct-1-yn-3-ol, which undergoes radical addition of tributyltin hydride to form a 4:1 mixture of E- and Z-alkenyltributylstannanes. The E isomer is isolated via chromatography and subjected to ester enolate Claisen rearrangement conditions. This step involves treatment with potassium hexamethyldisilazide (KN(TMS)₂) and trimethylsilyl chloride (TMSCl), followed by aqueous workup and diazomethane methylation.

The rearrangement proceeds through a six-membered cyclic transition state, ensuring retention of configuration at the stereogenic center. The resulting allylstannane intermediate is subsequently photooxygenated using tetraphenylporphyrin (TPP) or Rose Bengal (RB) as sensitizers. This step generates a β-stannyl hydroperoxide, which decomposes to yield this compound with 80–86% enantiomeric excess (ee).

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Temperature : Maintaining the reaction mixture between 20–25°C during borohydride reduction prevents side reactions.

-

Catalyst Loading : A 1% w/w hydrogen chloride in methanol ensures efficient deprotection of acetate groups without over-acidification.

-

Purification : Flash chromatography on silica gel (10% ethyl acetate/hexane) achieves >95% purity, with a typical isolated yield of 91%.

Table 1: Characterization Data for this compound

Alternative Synthetic Pathways

While the Claisen rearrangement dominates industrial-scale production, exploratory methods have been investigated for niche applications.

Horner-Wadsworth-Emmons Olefination

Though excluded from primary discussion due to source reliability constraints, this method theoretically involves condensation of octanal with stabilized phosphorus ylides. Future studies may compare its efficiency to the Claisen approach.

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions of silylalkenyl peroxides, as described in dioxolane-forming pathways, could offer modular alternatives. However, these remain exploratory due to challenges in regiocontrol and catalyst recovery.

Industrial-Scale Considerations

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and structure of 3-Methyloct-2-enal in synthetic chemistry research?

Answer:

To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): To verify molecular weight and detect impurities.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the compound’s stereochemistry and functional groups. For example, the α,β-unsaturated aldehyde moiety will show distinct chemical shifts (δ 9.5–10.0 ppm for the aldehyde proton) .

- Infrared (IR) Spectroscopy: To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and alkene (C=C) stretches (~1600 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): For quantifying purity using a reverse-phase column and UV detection.

Note: Cross-validate results with certified reference standards if available.

Advanced: How can researchers resolve contradictory data in the literature regarding the reactivity of this compound under varying catalytic conditions?

Answer:

Contradictory reactivity reports often stem from differences in experimental conditions (e.g., solvent polarity, catalyst loading, or temperature). A systematic approach includes:

Meta-Analysis of Existing Data: Compare reaction parameters (e.g., yields, byproducts) across studies using tools like PRISMA guidelines for transparency .

Controlled Replication Studies: Reproduce key experiments under standardized conditions to isolate variables. For example, test the compound’s stability in polar vs. nonpolar solvents using inert atmosphere protocols .

Computational Modeling: Apply density functional theory (DFT) to predict reaction pathways and identify energetically favorable intermediates .

Cross-Disciplinary Collaboration: Engage with catalysis experts to refine mechanistic hypotheses .

Basic: What are the best practices for synthesizing this compound in a laboratory setting?

Answer:

A common synthesis route involves Horner-Wadsworth-Emmons olefination :

Starting Materials: React octanal with a stabilized phosphorus ylide (e.g., triethyl phosphonoacetate).

Reaction Conditions: Use anhydrous solvents (e.g., THF) and a strong base (e.g., NaH) at 0–25°C.

Workup: Purify via fractional distillation under reduced pressure to isolate the α,β-unsaturated aldehyde.

Critical Steps:

- Monitor reaction progress with thin-layer chromatography (TLC).

- Avoid prolonged exposure to light or oxygen to prevent polymerization .

Advanced: How can researchers design experiments to investigate the environmental degradation pathways of this compound?

Answer:

To study degradation mechanisms:

Controlled Environmental Chambers: Simulate atmospheric conditions (e.g., UV light, ozone levels) and analyze degradation products via GC-MS or LC-QTOF .

Isotopic Labeling: Synthesize ³C-labeled this compound to trace carbon pathways during oxidation.

Kinetic Studies: Measure reaction rates under varying pH, temperature, and humidity to model degradation half-lives.

Collaboration with Ecotoxicologists: Assess biodegradation products for ecotoxicity using in vitro assays (e.g., Daphnia magna survival tests) .

Basic: What precautions are necessary when handling this compound due to its chemical properties?

Answer:

- Volatility and Reactivity: Store under nitrogen at −20°C to prevent aldol condensation.

- Toxicity: Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.

- Waste Disposal: Neutralize with aqueous sodium bisulfite before disposal .

Advanced: What methodologies are suitable for studying the role of this compound in biological systems, such as its potential as a pheromone or signaling molecule?

Answer:

Behavioral Assays: Conduct olfactometer trials with target organisms (e.g., insects) to measure attraction/repulsion responses.

Receptor Binding Studies: Use surface plasmon resonance (SPR) or fluorescence polarization to quantify ligand-receptor interactions.

Transcriptomic Analysis: Apply RNA sequencing to identify genes upregulated/downregulated upon exposure to the compound.

Field Studies: Validate lab findings in natural habitats while controlling for environmental variables .

Basic: How should researchers conduct a comprehensive literature review on this compound to identify knowledge gaps?

Answer:

Database Selection: Search at least two primary databases (e.g., SciFinder, PubMed) and supplement with Google Scholar and patent repositories .

Keyword Strategy: Use terms like “this compound synthesis,” “reactivity,” and “applications” combined with Boolean operators.

Critical Appraisal: Evaluate sources for methodological rigor (e.g., sample sizes, reproducibility) and prioritize peer-reviewed journals .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

Answer:

Nonlinear Regression Models: Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.

ANOVA with Post Hoc Tests: Compare toxicity across concentrations using software like GraphPad Prism.

Bayesian Analysis: Incorporate prior data to refine uncertainty intervals in low-sample-size studies .

Tables for Reference

| Property | Value/Method | Source |

|---|---|---|

| Boiling Point | ~180–185°C (predicted) | |

| Key IR Peaks | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) | |

| Common Impurities | Aldol condensation byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.